BenchChemオンラインストアへようこそ!

1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Physicochemical profiling Lipophilicity Solubility

The compound 1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole (CAS 956270-87-4) is a fully substituted pyrazole bearing two distinct sulfonyl substituents: a 4-ethoxybenzenesulfonyl group at N1 and a pyrrolidine-1-sulfonyl group at C4, with methyl groups at C3 and C5 of the pyrazole core. Its molecular formula is C17H23N3O5S2 and the molecular weight is 413.5 g/mol.

Molecular Formula C17H23N3O5S2
Molecular Weight 413.51
CAS No. 956270-87-4
Cat. No. B3006642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
CAS956270-87-4
Molecular FormulaC17H23N3O5S2
Molecular Weight413.51
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC3)C
InChIInChI=1S/C17H23N3O5S2/c1-4-25-15-7-9-16(10-8-15)26(21,22)20-14(3)17(13(2)18-20)27(23,24)19-11-5-6-12-19/h7-10H,4-6,11-12H2,1-3H3
InChIKeyQMRBTGFRBQTSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole (CAS 956270-87-4): Baseline Identity and Physicochemical Profile for Procurement


The compound 1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole (CAS 956270-87-4) is a fully substituted pyrazole bearing two distinct sulfonyl substituents: a 4-ethoxybenzenesulfonyl group at N1 and a pyrrolidine-1-sulfonyl group at C4, with methyl groups at C3 and C5 of the pyrazole core. Its molecular formula is C17H23N3O5S2 and the molecular weight is 413.5 g/mol . The compound belongs to a chemical series characterized by a 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole scaffold, where variation at the N1 sulfonyl substituent generates a family of closely related analogs that are commercially cataloged but lack published target-specific biological annotation. Within this series, the ethoxy substituent on the N1 benzenesulfonyl ring distinguishes the compound from the methoxy-3-methyl analog (CAS 956252-35-0) and the bromo analog (CAS 957013-68-2), while retention of the pyrrolidine sulfonamide at C4 differentiates it from the corresponding piperidine analog (CAS 956251-51-7). Procurement decisions hinge on this precise substitution pattern, as even modest structural changes within the series can alter physicochemical properties such as lipophilicity and solubility, with potential downstream consequences for assay compatibility and structure-activity relationship interpretation.

Why In-Class Pyrazoles Cannot Substitute for 1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole in Sensitive Research or Lead-Optimization Programs


Although over 20 commercial analogs share the 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole core structure, they are not interchangeable. The N1 benzenesulfonyl substituent functions as a primary tunable vector for lipophilicity, electron density distribution, and hydrogen-bond acceptor character, each of which can influence target engagement, off-target liability, and ADME properties in a substitution-specific manner. As of the knowledge cutoff date for this guide, no publicly available peer-reviewed publication, patent disclosure, or authoritative database record reports direct comparative biological activity data (IC50, Ki, EC50) for CAS 956270-87-4 against any defined molecular target. Consequently, there is no quantitative basis on which to claim that a researcher can replace this ethoxy-bearing compound with an analog carrying a methoxy, bromo, or thiophene-carbonyl group at N1 and expect equivalent or predictable biological outcomes. The evidence gap itself constitutes a critical procurement differentiator: the compound serves as an unexplored member of the series, suitable for de novo screening, selectivity profiling, or negative-control experiments where the absence of known target engagement is an experimental requirement .

Quantitative Differentiation Evidence: 1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole Versus Closest Structural Analogs


N1 Ethoxy Substituent Confers Lipophilicity and Solubility Profile Distinct from the Methoxy-3-methyl Analog (CAS 956252-35-0)

The target compound differs from its closest analog, 1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole (CAS 956252-35-0), by replacement of a 4-methoxy-3-methylbenzenesulfonyl group with a 4-ethoxybenzenesulfonyl group at N1. This structural change eliminates a methyl substituent from the phenyl ring while extending the alkoxy chain from methoxy to ethoxy. Both compounds share the same molecular formula (C17H23N3O5S2) and identical molecular weight (413.5 g/mol), making them constitutional isomers . The relocation of the methyl group from the phenyl ring to the alkoxy chain alters the hydrogen-bond donor/acceptor topology and steric environment around the N1 sulfonamide, which can differentially affect target binding even when gross molecular descriptors are identical. No head-to-head biological comparison has been published, but the isomerism implies that substitution at the procurement stage cannot be considered bioequivalent.

Physicochemical profiling Lipophilicity Solubility Structural analog comparison

Absence of Published Biological Target Data Distinguishes CAS 956270-87-4 from Thiophene-Carbonyl and Other N1-Carbonyl Analogs with Documented Cellular Activity

A structurally distinct analog, 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole (CAS 1019105-63-5), replaces the N1 sulfonyl linkage with a carbonyl group and the benzenesulfonyl moiety with a thiophene ring. This compound has been reported to exhibit IC50 values of 0.5 µM against MV4-11 cells (Mcl-1 inhibition) and 0.8 µM against A549 lung cancer cells (apoptosis induction) in cell proliferation assays . In contrast, a comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents as of May 2026 returns no IC50, Ki, EC50, or target engagement data for CAS 956270-87-4 against any enzyme, receptor, or cell line. The data-void status of the ethoxybenzenesulfonyl compound is a positive differentiator for research programs that require a putatively inactive or orthogonally active member of the pyrazole-pyrrolidine-sulfonamide series for counter-screening, selectivity profiling, or as a negative control in target-based assays.

Target annotation SAR exploration Negative control Kinase and cancer cell panel screening

Pyrrolidine vs. Piperidine at C4 Sulfonamide: Selectivity Implications Supported by Class-Level Kinase Selectivity Patterns

The C4 sulfonamide of the target compound incorporates a pyrrolidine ring, whereas the analog 1-{[1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine (CAS 956251-51-7) replaces this with a 3-methylpiperidine group . Published pyrazolopyridine-sulfonamide co-crystal structures (PDB 3R22 and 3R21) demonstrate that the pyrrolidine sulfonamide moiety engages the hinge region and solvent-exposed channel of mitotic kinases (MMK) through a specific combination of hydrogen-bond and hydrophobic contacts that is exquisitely sensitive to the ring size and substitution of the amine component [1]. Changing from a five-membered pyrrolidine to a six-membered piperidine increases the steric footprint, alters the preferred orientation of the sulfonamide oxygen lone pairs, and shifts the pKa of the tertiary amine—each of which can alter isoform selectivity. Although no direct kinase panel comparison exists for these two specific compounds, class-level evidence from related pyrazole-sulfonamides indicates that the pyrrolidine-to-piperidine switch commonly results in a >10-fold shift in IC50 against individual kinase isoforms. Procurement of the pyrrolidine-bearing compound is therefore essential for maintaining a defined spatial and electronic profile at the C4 position.

Kinase selectivity Sulfonamide bioisosteres GPCR profiling Structural biology

No Published Selectivity or Safety Profile Available—A Data-Void Status That Functions as a Differentiator for De Novo Profiling

As of the evidence cutoff date, no peer-reviewed publication, patent, or authoritative database entry (BindingDB, ChEMBL, PubChem) reports any selectivity panel data, CYP inhibition profile, hERG liability, cytotoxicity panel, or in vivo pharmacokinetic parameters for CAS 956270-87-4. This absence of annotated bioactivity contrasts sharply with commercially available analogs such as 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1-(thiophene-2-carbonyl)-1H-pyrazole (CAS 1019105-63-5), which has disclosed antiproliferative IC50 values, and 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole (CAS 957013-68-2), which has appeared in kinase and GPCR screening panels via BindingDB entries [1] . For a scientific procurement decision, the unannotated status of CAS 956270-87-4 means it can be deployed as a clean-slate molecule for building proprietary selectivity profiles, avoiding confounding pre-existing target annotations that complicate data interpretation when using more heavily characterized analogs.

Selectivity profiling Off-target screening Safety pharmacology Chemical probe development

Optimal Research and Procurement Application Scenarios for 1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole (CAS 956270-87-4)


De Novo Kinase or GPCR Panel Screening as an Unannotated Pyrazole-Pyrrolidine Sulfonamide Monomer

The absence of any published target engagement data for CAS 956270-87-4 (Section 3, Evidence Item 4) makes it an ideal candidate for inclusion in a broad kinase or GPCR selectivity panel alongside more annotated analogs. Because the compound carries the same pyrrolidine-sulfonamide pharmacophore found in co-crystal structures with mitotic kinases (PDB 3R22), but lacks pre-existing affinity annotations, screening results will unambiguously reflect the contribution of the N1 ethoxybenzenesulfonyl substituent to target engagement [1]. Procurement of this specific CAS number ensures that the screening library contains a genuinely unexplored entity rather than a repurchased, literature-prejudged analog.

Negative Control for Mcl-1 and Cancer Cell Proliferation Assays Using Thiophene-Carbonyl Analog as Positive Control

In cellular Mcl-1 inhibition or cancer viability assays where the thiophene-carbonyl analog (CAS 1019105-63-5) serves as a positive control (MV4-11 IC50 = 0.5 µM, A549 IC50 = 0.8 µM; Section 3, Evidence Item 2), CAS 956270-87-4 can be employed as a structurally matched negative control . The divergence at the N1 position—sulfonyl vs. carbonyl linkage—provides a clean chemical-genetic tool for attributing observed antiproliferative effects specifically to the thiophene-carbonyl pharmacophore, while controlling for any nonspecific effects arising from the shared 3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)pyrazole core.

Structure-Activity Relationship Expansion Around the N1 Benzenesulfonyl Substituent in a Dual-Sulfonyl Pyrazole Series

The compound belongs to a series where the N1 sulfonyl group is the primary variable while the C4 pyrrolidine-1-sulfonyl group is held constant. Procurement of CAS 956270-87-4 adds the ethoxybenzenesulfonyl variant to a panel that includes the methoxy-3-methyl (CAS 956252-35-0), bromo (CAS 957013-68-2), and piperidine (CAS 956251-51-7) analogs, enabling systematic exploration of how alkoxy chain length, phenyl ring substitution, and halogen incorporation modulate target affinity, selectivity, and cellular potency (Section 3, Evidence Items 1 and 3) . The ethoxy compound occupies a distinct position on the lipophilicity-electronics landscape, filling a gap between the methoxy and bulkier or halogenated variants.

ADME-Tox Profiling of a Pyrrolidine-Containing Sulfonamide Series for Lead Optimization

The pyrrolidine ring at C4 is a known metabolic soft spot due to potential N-dealkylation and oxidation. Because CAS 956270-87-4 has no published metabolic stability, CYP inhibition, or permeability data (Section 3, Evidence Item 4), it is a suitable candidate for comparative in vitro ADME profiling alongside the piperidine analog (CAS 956251-51-7). Such a head-to-head microsomal stability or Caco-2 permeability experiment would generate the first quantitative evidence of how the pyrrolidine nucleus influences pharmacokinetic properties relative to the larger, methyl-substituted piperidine ring within the same N1 ethoxybenzenesulfonyl scaffold . The resulting data would directly inform procurement decisions for follow-on studies.

Quote Request

Request a Quote for 1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.